Triisopropylsilanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

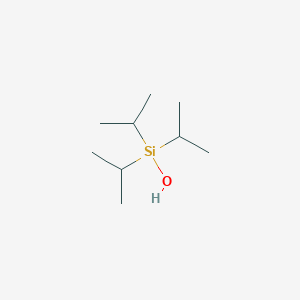

2D Structure

3D Structure

Propiedades

IUPAC Name |

hydroxy-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22OSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNNNLJCDJBERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339192 | |

| Record name | Triisopropylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17877-23-5 | |

| Record name | 1,1,1-Tris(1-methylethyl)silanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17877-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Tris(1-methylethyl)silanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6NW8LDH57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Triisopropylsilanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylsilanol (TIPSOH) is a sterically hindered organosilicon compound with the chemical formula C₉H₂₂OSi. Its bulky isopropyl groups confer unique properties, making it a valuable reagent in various chemical applications, particularly in organic synthesis and peptide chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on data-driven insights and experimental methodologies.

Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its appropriate handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | Tris(propan-2-yl)silanol | - |

| CAS Number | 17877-23-5 | [1][2][3] |

| Molecular Formula | C₉H₂₂OSi | [4][5] |

| Molecular Weight | 174.36 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Melting Point | 98-99 °C (lit.) | [1] |

| Boiling Point | 196 °C at 750 mmHg (lit.) | [1][5] |

| Density | 0.878 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index (n20/D) | 1.456 (lit.) | [1][5] |

| Flash Point | 72.2 °C (162.0 °F) | [1] |

| pKa (Predicted) | 14.87 ± 0.53 | [4] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected spectroscopic features.

¹H NMR Spectroscopy (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Doublet | 18H | -CH(CH₃ )₂ |

| ~1.2 | Septet | 3H | -CH (CH₃)₂ |

| Variable (broad) | Singlet | 1H | Si-OH |

¹³C NMR Spectroscopy (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~12.8 | -C H(CH₃)₂ |

| ~17.8 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3550 (broad) | O-H stretch (hydrogen-bonded) |

| 2850-2950 | C-H stretch (alkyl) |

| ~880 | Si-O stretch |

Mass Spectrometry

| m/z | Assignment |

| 174.1440 | [M]+ (Calculated exact mass for C₉H₂₂OSi)[7] |

| 159 | [M - CH₃]+ |

| 131 | [M - C₃H₇]+ |

Molecular Structure

References

An In-Depth Technical Guide to the Synthesis of Triisopropylsilanol via Hydrolysis of Triisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triisopropylsilanol through the hydrolysis of triisopropylsilane. This reaction is a fundamental transformation in organosilicon chemistry, yielding a versatile reagent and intermediate used in various applications, including as a protecting group and in the synthesis of complex molecules. This document details the underlying chemical principles, presents experimental protocols, and summarizes key quantitative data to support research and development in this area.

Core Reaction and Mechanism

The synthesis of this compound from triisopropylsilane involves the cleavage of a silicon-hydrogen (Si-H) bond and the formation of a silicon-oxygen (Si-O) bond through the action of water. This hydrolysis reaction can be effectively catalyzed by either an acid or a base.

The overall transformation is as follows:

(i-Pr)₃SiH + H₂O → (i-Pr)₃SiOH + H₂

Base-Catalyzed Mechanism:

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient silicon atom of triisopropylsilane. This forms a pentacoordinate silicon intermediate. Subsequently, the intermediate collapses, leading to the cleavage of the Si-H bond and the formation of the silanol and hydrogen gas. The general mechanism for base-catalyzed hydrolysis is believed to proceed via a nucleophilic substitution at the silicon center.[1][2]

Acid-Catalyzed Mechanism:

In an acidic medium, the reaction mechanism is thought to involve the protonation of the hydride, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1]

A notable and efficient method for synthesizing high-purity this compound involves an alkali-catalyzed reaction in the presence of a small amount of this compound itself.[3][4] This suggests an autocatalytic process where the triisopropylsilanolate anion, formed by the reaction of this compound with the base, acts as a key catalytic species.[3]

Experimental Protocols

While various methods exist for the hydrolysis of triisopropylsilane, a particularly effective approach utilizes an alkali base in the presence of a catalytic amount of the product, this compound. This method is advantageous as it can be performed without an additional solvent, simplifying the workup and purification process to yield a high-purity product.[3][4]

Representative Protocol: Alkali-Catalyzed Hydrolysis of Triisopropylsilane

This protocol is based on the principle of using a small amount of this compound to initiate the reaction between triisopropylsilane and an alkali metal hydroxide.[3][4]

Materials:

-

Triisopropylsilane ((i-Pr)₃SiH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

This compound ((i-Pr)₃SiOH) (for initiation)

-

Anhydrous, inert solvent (optional, for handling viscous materials)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer, a condenser, and an inlet for inert gas, add triisopropylsilane.

-

Add a catalytic amount of this compound to the triisopropylsilane. The molar ratio of this compound to triisopropylsilane should be at least 0.05.[4]

-

Under a continuous flow of inert gas, add the alkali (NaOH or KOH). The molar ratio of the alkali to triisopropylsilane should be at least 1.[4]

-

The reaction mixture is then stirred at a controlled temperature. The reaction progress can be monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Upon completion of the reaction, the product, this compound, can be isolated and purified by simple distillation.[4]

This method has been reported to produce this compound with a purity of 99.0% or higher.[4]

Quantitative Data

The following table summarizes the key quantitative parameters for the alkali-catalyzed synthesis of this compound from triisopropylsilane.

| Parameter | Value | Reference |

| Catalyst | NaOH or KOH | [3][4] |

| Initiator | This compound | [3][4] |

| Molar Ratio (Alkali : Triisopropylsilane) | ≥ 1 | [4] |

| Molar Ratio (this compound : Triisopropylsilane) | ≥ 0.05 | [4] |

| Product Purity | ≥ 99.0% | [4] |

Visualizing the Process

To further elucidate the reaction pathway and the experimental setup, the following diagrams are provided.

References

A Technical Guide to the Physical Properties of Triisopropylsilanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of triisopropylsilanol, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory professionals, ensuring accuracy and providing clear, actionable protocols for verification.

Core Physical Properties

This compound [(CH₃)₂CH]₃SiOH is a sterically hindered organosilicon compound. Its physical properties are crucial for its handling, application in synthesis, and for purification processes. The established values for its boiling point and density are summarized below.

Data Presentation

The quantitative physical properties of this compound are presented in the table below for quick reference and comparison. These values are widely cited in chemical literature and supplier documentation.

| Physical Property | Value | Conditions | Citations |

| Boiling Point | 196 °C | at 750 mmHg | [1][2] |

| Density | 0.878 g/mL | at 25 °C | [1][2] |

Experimental Protocols

Boiling Point Determination: Thiele Tube Method (Siwoloboff's Method)

This micro-method is ideal for determining the boiling point of a small amount of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube is observed. Upon cooling, the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or other attachment method

-

Heating source (Bunsen burner or heating mantle)

-

Heat transfer fluid (mineral oil or silicone oil)

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with this compound.

-

Capillary Insertion: Place the capillary tube (sealed end up) inside the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, making sure the sample is below the top level of the heating fluid. The rubber band should remain above the oil to prevent degradation.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Recording: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[3]

-

Pressure Correction: Record the ambient atmospheric pressure. The observed boiling point can be corrected to standard pressure if necessary.

Density Determination of a Liquid

The density of a liquid is its mass per unit volume. A straightforward and common method for its determination is detailed below.

Principle: The density is calculated by accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Analytical balance (accurate to at least 0.001 g)

-

Graduated cylinder or pycnometer for higher accuracy

-

Beaker

-

Thermometer

Procedure:

-

Mass of Empty Container: Measure and record the mass of a clean, dry beaker or graduated cylinder.

-

Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.

-

Mass of Container and Liquid: Measure and record the combined mass of the container and the this compound.

-

Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculation:

-

Subtract the mass of the empty container from the combined mass to find the mass of the this compound.

-

Divide the mass of the liquid by its volume to calculate the density (ρ = m/V).[4]

-

For enhanced precision, a pycnometer is recommended as it allows for a more accurate determination of the volume.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the physical properties of a liquid compound like this compound.

References

A Technical Guide to Triisopropylsilanol for Researchers and Drug Development Professionals

Triisopropylsilanol is an organosilicon compound with significant applications in organic synthesis, particularly in the context of protecting group chemistry. This guide provides an in-depth overview of its chemical properties, and its role in experimental workflows relevant to researchers, scientists, and drug development professionals.

Core Data and Properties

This compound, and its corresponding silyl ether, the triisopropylsilyl (TIPS) group, are characterized by their steric bulk, which imparts notable stability and selectivity in chemical transformations. The key quantitative data for this compound are summarized below.

| Property | Value |

| CAS Number | 17877-23-5 |

| Molecular Formula | C₉H₂₂OSi |

| Molecular Weight | 174.36 g/mol |

Role in Chemical Synthesis

This compound is a precursor to the triisopropylsilyl (TIPS) protecting group, which is widely used to protect alcohols. The TIPS group is favored for its significant steric hindrance, making the resulting silyl ether robust and resistant to a range of reaction conditions. It is more stable than smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers. This stability allows for selective protection and deprotection, a crucial strategy in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients.

Beyond its role in forming protecting groups, this compound and related silanes also function as scavengers in peptide synthesis.[1] During the cleavage of peptides from a solid support and the removal of other protecting groups, reactive cationic species can be generated. This compound can act as a scavenger to trap these carbocations, preventing side reactions and improving the yield and purity of the final peptide.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the protection of alcohols as triisopropylsilyl ethers and their subsequent deprotection.

Protection of Alcohols as Triisopropylsilyl (TIPS) Ethers

The introduction of the TIPS protecting group typically involves the reaction of an alcohol with a triisopropylsilyl halide (e.g., triisopropylsilyl chloride, TIPSCl) or a triisopropylsilyl triflate (TIPSOTf) in the presence of a base.

Corey Protocol (using TIPS-Cl): A widely adopted and reliable method for the silylation of alcohols is the Corey protocol, which utilizes a silyl chloride and imidazole in a polar aprotic solvent like dimethylformamide (DMF).[2]

-

Reagents:

-

Alcohol substrate

-

Triisopropylsilyl chloride (TIPSCl)

-

Imidazole

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

The alcohol and imidazole (typically 2-3 equivalents) are dissolved in anhydrous DMF.

-

Triisopropylsilyl chloride (typically 1.1-1.5 equivalents) is added to the solution.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the steric hindrance of the alcohol.

-

Upon completion, the reaction is quenched with water and the product is extracted with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Silylation using TIPS-OTf: For more sterically hindered alcohols, the more reactive triisopropylsilyl triflate (TIPSOTf) is often used in combination with a non-nucleophilic base like 2,6-lutidine.

-

Reagents:

-

Alcohol substrate

-

Triisopropylsilyl triflate (TIPSOTf)

-

2,6-lutidine

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

The alcohol and 2,6-lutidine are dissolved in anhydrous DCM and the solution is cooled to 0 °C.

-

TIPSOTf is added dropwise to the cooled solution.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature. The progress is monitored by TLC.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The product is extracted with DCM, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by flash column chromatography.

-

Deprotection of Triisopropylsilyl (TIPS) Ethers

The removal of the TIPS group is commonly achieved using a source of fluoride ions or under acidic conditions. The choice of deprotection reagent depends on the sensitivity of other functional groups in the molecule.

Fluoride-Mediated Deprotection: The high affinity of fluoride for silicon makes fluoride-based reagents highly effective for cleaving silyl ethers.

-

Reagents:

-

TIPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

The TIPS-protected alcohol is dissolved in THF.

-

A solution of TBAF (typically 1M in THF) is added to the reaction mixture.

-

The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC.

-

The reaction mixture is quenched with water and the product is extracted with an organic solvent.

-

The organic extracts are washed, dried, and concentrated.

-

The resulting alcohol is purified by column chromatography.

-

Acid-Mediated Deprotection: In molecules that are stable to acid, acidic conditions can be employed for deprotection.

-

Reagents:

-

TIPS-protected alcohol

-

An acid such as acetic acid (AcOH), trifluoroacetic acid (TFA), or hydrochloric acid (HCl)

-

A solvent system such as THF/water or methanol/water.

-

-

Procedure:

-

The TIPS-protected alcohol is dissolved in a suitable solvent mixture (e.g., THF/water).

-

The acid is added to the solution.

-

The reaction is stirred at room temperature. The rate of deprotection can be influenced by the acid strength and temperature.

-

Upon completion, the reaction is neutralized with a base (e.g., saturated NaHCO₃ solution).

-

The product is extracted, and the organic phase is washed, dried, and concentrated.

-

Purification of the alcohol is performed as needed.

-

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations involving the triisopropylsilyl protecting group.

Caption: Workflow for the protection and deprotection of an alcohol using a TIPS group.

Caption: Role of this compound as a scavenger in peptide synthesis.

References

An In-depth Technical Guide to the Silanol Functional Group in Triisopropylsilanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropylsilanol (TIPS-OH), a sterically hindered organosilicon compound, possesses a unique and highly functional silanol (-Si-OH) group that dictates its chemical behavior and broad utility in modern organic and medicinal chemistry. This technical guide provides a comprehensive overview of the core characteristics of the silanol functional group within the TIPS-OH molecule. It delves into its synthesis, purification, spectroscopic signatures, and key applications, with a particular focus on its role as a reducing agent and carbocation scavenger in solid-phase peptide synthesis (SPPS). Detailed experimental protocols, quantitative data, and visual workflows are presented to offer a practical resource for researchers and professionals in drug development and chemical synthesis.

Introduction

The silanol functional group, the silicon analogue of an alcohol, exhibits distinct physicochemical properties owing to the inherent differences in electronegativity and atomic size between silicon and carbon. In this compound, the silicon atom is bonded to three bulky isopropyl groups and a hydroxyl moiety. This steric hindrance significantly influences the reactivity of the silanol group, rendering it a stable yet effective reagent in a variety of chemical transformations. Its applications range from a mild reducing agent to a crucial scavenger in peptide synthesis, where it mitigates side reactions by quenching reactive carbocationic intermediates.[1][2] This guide aims to provide a detailed technical understanding of this important functional group.

Synthesis and Purification of this compound

The synthesis of this compound is most commonly achieved through the hydrolysis of its precursor, triisopropylsilane ((i-Pr)₃SiH). Other methods, such as alkali-mediated reactions, have also been reported to yield high-purity products.[1]

Experimental Protocols

Protocol 2.1.1: Synthesis of this compound via Hydrolysis of Triisopropylsilane

This protocol is based on the general principle of silane hydrolysis.[1]

-

Materials: Triisopropylsilane, water, acid or base catalyst (e.g., HCl or NaOH), diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve triisopropylsilane in a suitable organic solvent like diethyl ether.

-

Slowly add an aqueous solution of an acid or base catalyst to the reaction mixture while stirring vigorously. The reaction is often exothermic.

-

Continue stirring at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove the catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

Protocol 2.1.2: Purification by Fractional Distillation

Due to its liquid nature, this compound can be effectively purified by fractional distillation.[3][4]

-

Apparatus: A standard fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

Place the crude this compound in the round-bottom flask with a few boiling chips.

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

-

Begin heating the flask gently.

-

Carefully monitor the temperature at the head of the fractionating column. Collect the fraction that distills at the boiling point of this compound (196 °C at 750 mmHg).[5][6]

-

Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature begins to drop or rise significantly.

-

Physicochemical and Spectroscopic Properties

The properties of the silanol group in this compound are summarized below.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₂OSi | [5] |

| Molecular Weight | 174.36 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 196 °C / 750 mmHg | [5][6] |

| Density | 0.878 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.456 | [5][6] |

| pKa (Predicted) | 14.87 ± 0.53 | [5] |

| Si-H Bond Dissociation Energy | ~92 kcal/mol | [1] |

Spectroscopic Data

The spectroscopic data provides key insights into the structure and bonding of the silanol functional group.

Table 3.2.1: NMR Spectroscopic Data of this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Reference(s) |

| ¹H | Data not found | - | - | -OH, -CH, -CH₃ | |

| ¹³C | Data not found | - | - | -CH, -CH₃ | [7] |

| ²⁹Si | Data not found | - | - | Si-OH |

Note: While specific NMR data for this compound was not found in the search, the provided references indicate the availability of such spectra. Researchers should refer to spectral databases for detailed information.

Table 3.2.2: Infrared (IR) Spectroscopic Data

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| Si-O-H | O-H stretch | ~3300 - 3700 | Broad | [8] |

| Si-O | Si-O stretch | ~810 - 950 | Strong | [8] |

The broadness of the O-H stretching band is indicative of hydrogen bonding between this compound molecules in the condensed phase.

Reactivity and Applications of the Silanol Functional Group

The silanol group in this compound is a versatile functional group that can participate in a range of chemical reactions.

Dehydration and Condensation

Under certain conditions, this compound can undergo dehydration to form the corresponding disiloxane or can react with other silanols in condensation reactions to form siloxane linkages, which are the backbone of silicone polymers.[1]

Role as a Reducing Agent

This compound can act as a mild reducing agent, participating in the reduction of various organic functional groups.[1] This reducing ability is attributed to the hydridic character of the hydrogen atom in the Si-H bond of its precursor, triisopropylsilane.

Carbocation Scavenging in Peptide Synthesis

One of the most critical applications of triisopropylsilane, and by extension the environment created in the presence of its silanol derivative, is as a carbocation scavenger in the global deprotection step of solid-phase peptide synthesis (SPPS).[1][2] During the acidic cleavage of protecting groups (e.g., Boc, Trt), highly reactive carbocations are generated, which can lead to undesired side reactions with nucleophilic amino acid residues like tryptophan, methionine, and tyrosine. Triisopropylsilane effectively quenches these carbocations by acting as a hydride donor.[9]

Reaction Mechanism: Carbocation Scavenging

The general mechanism involves the transfer of a hydride from the silicon atom of triisopropylsilane to the carbocation, thus neutralizing it and preventing side reactions.

Caption: Carbocation scavenging mechanism of triisopropylsilane.

Experimental Workflow: Peptide Deprotection

The following workflow outlines the key steps in the cleavage and deprotection of a peptide from a solid support using a trifluoroacetic acid (TFA) cocktail containing triisopropylsilane as a scavenger.[10][11]

Caption: Workflow for peptide cleavage and deprotection.

Conclusion

The silanol functional group in this compound, characterized by its steric bulk and moderate reactivity, is a valuable tool in synthetic chemistry. Its well-defined roles as a mild reducing agent and an efficient carbocation scavenger in peptide synthesis underscore its importance in the production of complex organic molecules and therapeutic peptides. This technical guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique properties of this compound in their work. Further research into the experimental determination of its physicochemical properties, such as its pKa and crystal structure, would further enhance its applicability and predictability in novel synthetic methodologies.

References

- 1. Buy this compound | 17877-23-5 [smolecule.com]

- 2. Triisopropylsilane - Wikipedia [en.wikipedia.org]

- 3. Purification [chem.rochester.edu]

- 4. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. This compound | 17877-23-5 [chemicalbook.com]

- 6. トリイソプロピルシラノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

- 11. luxembourg-bio.com [luxembourg-bio.com]

Triisopropylsilanol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of triisopropylsilanol in various organic solvents. Understanding the solubility of this bulky silanol is crucial for its effective use in organic synthesis, particularly in the protection of functional groups and as a reagent in peptide chemistry. This document outlines its qualitative solubility, provides detailed experimental protocols for solubility determination, and illustrates a relevant synthetic workflow.

Core Concepts in this compound Solubility

This compound [(CH₃)₂CH]₃SiOH is a sterically hindered organosilicon compound. Its solubility is governed by the "like dissolves like" principle, influenced by its molecular structure which features a polar hydroxyl (-OH) group and three non-polar isopropyl groups. This combination results in a molecule with significant non-polar character, dictating its solubility profile.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The polar hydroxyl group can engage in hydrogen bonding with the solvent, but the large non-polar alkyl groups hinder extensive solvation. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble to Very Soluble | The overall molecular polarity is compatible with these solvents, and the absence of strong hydrogen bonding networks in the solvent allows for effective solvation of the non-polar regions. |

| Non-Polar | Hexane, Toluene | Soluble to Very Soluble | The dominant non-polar character of the three isopropyl groups leads to favorable van der Waals interactions with non-polar solvents. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, the following experimental protocols can be employed.

General Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, acetone, hexane)

-

Small test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the chosen organic solvent to a small test tube.

-

To the solvent, add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The this compound completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A portion of the this compound dissolves, but some solid remains.

-

Insoluble: The this compound does not appear to dissolve.

-

-

If the substance dissolves, incrementally add more this compound until saturation is observed.

Standard Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

High-purity organic solvent of interest

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Accurately pipette a known volume of the organic solvent into the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.

-

Calculate the original solubility based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Signaling Pathways and Experimental Workflows

While this compound itself is a reagent, its close analog, triisopropylsilane (TIPS), is widely used as a scavenger in solid-phase peptide synthesis (SPPS). The following workflow illustrates the role of TIPS in the deprotection step of SPPS, a process of significant interest to drug development professionals.

In this workflow, trifluoroacetic acid (TFA) is used to cleave the peptide from the solid support and remove acid-labile protecting groups. This process generates reactive carbocations as byproducts, which can lead to undesired side reactions with the peptide. Triisopropylsilane acts as a scavenger, reacting with these carbocations to form stable, non-reactive byproducts, thereby protecting the integrity of the synthesized peptide.

The Role of Triisopropylsilanol in Phase-Transfer Catalysis: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropylsilanol (TIPSOH) has emerged as a highly effective and unique phase-transfer catalyst, particularly in solid-liquid systems for reactions such as dehydrohalogenation. Its mechanism deviates from traditional quaternary ammonium salts, operating through a neutral hydrogen-bond donor pathway. This technical guide elucidates the core mechanism of action of this compound, presents quantitative data on its catalytic performance, provides detailed experimental protocols, and visualizes the catalytic cycle. This document is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development seeking to leverage this efficient catalytic system.

Core Mechanism of Action: A Neutral Hydrogen-Bond Donor Approach

In phase-transfer catalysis, the fundamental challenge is to bring a reactive anion from a solid or aqueous phase into an organic phase where the substrate resides. While quaternary ammonium or phosphonium salts accomplish this through ion exchange, this compound operates via a distinct, neutral-catalyst pathway.

The key to TIPSOH's efficacy lies in its ability to act as a potent hydrogen-bond donor. The catalytic cycle in a dehydrohalogenation reaction using a solid base like potassium hydroxide (KOH) can be described as follows:

-

Interfacial Deprotonation: At the interface of the solid base and the organic solvent, the hydroxyl group of this compound interacts with the hydroxide ion (OH⁻) from the solid KOH. This results in the deprotonation of TIPSOH to form the triisopropylsilanoate anion (TIPSO⁻) and a molecule of water.

-

Formation of a Lipophilic Ion Pair: The newly formed triisopropylsilanoate anion pairs with the potassium cation (K⁺) to create a lipophilic ion pair, K⁺⁻OTIPS. The three bulky isopropyl groups on the silicon atom render this ion pair highly soluble in the organic phase.

-

Anion Transport: The K⁺⁻OTIPS ion pair diffuses from the interface into the bulk organic phase, effectively transporting the reactive base.

-

Reaction with Substrate: In the organic phase, the triisopropylsilanoate anion acts as a strong base, abstracting a proton from the organic substrate (e.g., an alkyl halide) in an E2 elimination reaction. This generates the desired alkene product, a potassium halide (e.g., KX), and regenerates the this compound catalyst.

-

Catalyst Regeneration and Cycle Repetition: The regenerated this compound is then ready to return to the solid-liquid interface to begin a new catalytic cycle.

This mechanism allows for the efficient use of solid, inexpensive bases in organic solvents where they are otherwise insoluble.

Logical Relationship: The Catalytic Cycle

The sequence of events in the this compound-catalyzed dehydrohalogenation can be visualized as a catalytic cycle.

Caption: Catalytic cycle of this compound in dehydrohalogenation.

Quantitative Data on Catalytic Performance

The efficacy of this compound as a phase-transfer catalyst is demonstrated by the high yields achieved in the dehydrohalogenation of various alkyl halides. The choice of solvent also plays a critical role in the reaction's success.

| Substrate | Product | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1-Bromooctane | 1-Octene | 5 | KOH | DMF | 2 | 95 |

| 1-Bromododecane | 1-Dodecene | 5 | KOH | DMF | 2 | 96 |

| 2-Bromooctane | Octenes (mixture) | 5 | KOH | DMF | 2 | 98 |

| 1,2-Dibromodecane | 1-Bromo-1-decene | 5 | KOH | DMF | 2 | 94 |

| 1-Chloro-1-phenylethane | Styrene | 5 | KOH | DMF | 2 | 99 |

Solvent Effects on Dehydrohalogenation Yield

| Solvent | Yield (%) |

| DMF | 95 |

| THF | 75 |

| Toluene | 50 |

| Dichloromethane | 20 |

Data synthesized from available literature on this compound-catalyzed dehydrohalogenation.

Experimental Protocols

General Procedure for this compound-Catalyzed Dehydrohalogenation

This protocol is a representative example for the dehydrohalogenation of an alkyl halide using this compound as a phase-transfer catalyst.

Materials:

-

Alkyl halide (1.0 eq)

-

Potassium hydroxide (KOH), powdered (5.0 eq)

-

This compound (TIPSOH) (0.05 eq)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Apparatus for distillation or chromatography for product purification

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with powdered potassium hydroxide (5.0 eq). Anhydrous DMF is added to the flask to create a slurry.

-

Catalyst Addition: this compound (0.05 eq) is added to the stirred slurry of KOH in DMF. The mixture is stirred at room temperature for approximately 15-30 minutes to allow for the in-situ formation of the potassium triisopropylsilanoate.

-

Substrate Addition: The alkyl halide (1.0 eq) is added to the reaction mixture, either neat or as a solution in a small amount of DMF.

-

Reaction Monitoring: The reaction mixture is stirred at the desired temperature (typically ranging from room temperature to 80 °C, depending on the substrate). The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solid inorganic salts are removed by filtration. The filtrate is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by an appropriate method, such as distillation or column chromatography, to yield the pure alkene.

Experimental Workflow Diagram

Caption: General experimental workflow for dehydrohalogenation.

Conclusion

This compound presents a powerful and mechanistically distinct alternative to traditional phase-transfer catalysts. Its mode of action through neutral hydrogen-bond donation and the formation of a lipophilic silanoate ion pair enables efficient catalysis in solid-liquid systems. The high yields, coupled with the use of an inexpensive and readily available base, make this a valuable tool for organic synthesis. The provided data and protocols offer a solid foundation for researchers to implement and further explore the applications of this catalytic system in their work.

An In-depth Technical Guide to Triisopropylsilanol in Organic Chemistry: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylsilanol (TIPSOH), a sterically hindered organosilicon compound, has carved a significant niche in modern organic chemistry. Its unique combination of bulky isopropyl groups and a reactive silanol moiety imparts valuable properties, making it an indispensable tool in various synthetic applications, most notably in peptide synthesis and as a versatile protecting group. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on quantitative data and detailed experimental protocols.

Discovery and Early History

The field of organosilicon chemistry was significantly advanced through the pioneering work of British chemist Colin Eaborn. While the first organosilicon compound, tetraethylsilane, was synthesized in 1863, the systematic study and understanding of these compounds blossomed in the mid-20th century. Eaborn's extensive research into sterically hindered organosilicon compounds laid the groundwork for the development and understanding of molecules like this compound.

While a definitive singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis and characterization are implicitly linked to the broader exploration of sterically hindered silanols during that period. The seminal 1952 paper by Colin Eaborn, "Organosilicon compounds. Part III. Some sterically hindered compounds," published in the Journal of the Chemical Society, is a landmark publication in this area and likely one of the earliest reports on the synthesis and properties of such compounds.[1] Eaborn's 1960 book, "Organosilicon Compounds," further solidified the knowledge base of this class of molecules, providing a comprehensive resource for chemists.[2]

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its bulky isopropyl groups are key to its steric hindrance, which governs its reactivity and selectivity in chemical transformations.

| Property | Value |

| Molecular Formula | C₉H₂₂OSi |

| Molecular Weight | 174.36 g/mol |

| CAS Number | 17877-23-5 |

| Boiling Point | 196 °C at 750 mmHg |

| Density | 0.878 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.456 |

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the hydrolysis of triisopropylsilyl chloride (TIPSCl). Other methods, such as the oxidation of triisopropylsilane, are also employed.

Experimental Protocol: Hydrolysis of Triisopropylsilyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Triisopropylsilyl chloride (TIPSCl)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve triisopropylsilyl chloride (1 equivalent) in anhydrous diethyl ether.

-

Slowly add distilled water (1.1 equivalents) to the stirred solution at room temperature. The reaction is exothermic, and a white precipitate of this compound may form.

-

Stir the reaction mixture vigorously for 1-2 hours to ensure complete hydrolysis.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining hydrochloric acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by distillation.

Key Applications in Organic Chemistry

The utility of this compound in organic synthesis is multifaceted, stemming from its steric bulk and the reactivity of the silanol group.

Protecting Group for Alcohols

The triisopropylsilyl (TIPS) group is a widely used protecting group for primary and secondary alcohols due to its steric hindrance, which provides selectivity and stability.[3][4] The TIPS ether is stable to a wide range of reaction conditions but can be readily cleaved when desired.

Experimental Workflow for Alcohol Protection and Deprotection:

Caption: General workflow for the protection of an alcohol as a TIPS ether and its subsequent deprotection.

Cation Scavenger in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), strong acids like trifluoroacetic acid (TFA) are used to cleave protecting groups from amino acid side chains. This process can generate reactive carbocations that can lead to undesired side reactions with sensitive amino acid residues such as tryptophan and methionine. Triisopropylsilane, the precursor to this compound, or the silanol itself, acts as an efficient cation scavenger by donating a hydride to quench these reactive intermediates.[5][6][7][8]

Mechanism of Cation Scavenging:

Caption: Mechanism of carbocation scavenging by this compound during peptide deprotection.

Experimental Protocol for Peptide Cleavage with a Scavenger:

A typical cleavage cocktail in Fmoc-based solid-phase peptide synthesis includes a strong acid, a scavenger, and other additives.

| Component | Purpose | Typical Concentration |

| Trifluoroacetic acid (TFA) | Cleavage of protecting groups and from the resin | 82.5 - 95% |

| Water | Cation scavenger | 5% |

| Phenol | Cation scavenger | 5% |

| Triisopropylsilane (TIS) | Cation scavenger | 2.5 - 5% |

| 1,2-Ethanedithiol (EDT) | Scavenger for sulfoxide reduction | 2.5% |

Mild Reducing Agent

This compound and its parent silane can also function as mild and selective reducing agents in organic synthesis.[9] The steric bulk of the isopropyl groups allows for high selectivity in reductions.

Spectroscopic Data

The structural characterization of this compound is routinely performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.05-1.15 (m, 21H): This multiplet corresponds to the methyl protons of the three isopropyl groups and the methine proton of the isopropyl groups.

-

δ 1.3-1.5 (br s, 1H): This broad singlet is characteristic of the hydroxyl proton. The chemical shift and broadness of this peak can vary with concentration and temperature due to hydrogen bonding.

Conclusion

This compound, a product of the foundational era of organosilicon chemistry, has evolved into a crucial reagent for modern organic synthesis. Its sterically hindered nature provides a unique handle for selectivity in protecting group chemistry and as a mild reducing agent. Its most prominent role, however, lies in safeguarding the integrity of synthetic peptides by efficiently scavenging deleterious carbocations. The detailed protocols and data presented in this guide are intended to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge to effectively utilize this versatile compound in their work.

References

- 1. 537. Organosilicon compounds. Part III. Some sterically hindered compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Organosilicon Compounds - C. Eaborn - Google 圖書 [books.google.com.hk]

- 3. Introduction to Triisopropylsilane: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. homework.study.com [homework.study.com]

- 6. Triisopropylsilane - Wikipedia [en.wikipedia.org]

- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buy this compound | 17877-23-5 [smolecule.com]

Spectroscopic Profile of Triisopropylsilanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for triisopropylsilanol. It includes detailed experimental protocols for data acquisition and a summary of key spectral features to aid in the identification and characterization of this compound.

Core Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~1.10 | Doublet | Value not explicitly found | 18H | -CH(C H₃)₂ |

| ~1.25 | Septet | Value not explicitly found | 3H | -CH (CH₃)₂ |

| ~1.65 | Singlet | N/A | 1H | Si-OH |

Note: While a definitive spectrum from a primary source was not located, the data is inferred from spectral data of similar compounds and general principles of NMR spectroscopy. The ¹H NMR and ¹³C NMR data have been reported to be consistent with previously published values.[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~12.5 | -C H(CH₃)₂ |

| ~17.5 | -CH(C H₃)₂ |

Note: The specific chemical shifts are based on typical values for similar organosilicon compounds and require experimental verification.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular weight of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Calculated Exact Mass (for C₉H₂₂OSi) | 174.1440 m/z |

| Found Exact Mass (M⁺) | 174.1425 m/z[1] |

Table 4: Major Fragmentation Peaks in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 159 | [M - CH₃]⁺ |

| 131 | [M - C₃H₇]⁺ |

| 117 | [M - C₄H₉O]⁺ |

| 75 | [(CH₃)₂SiOH]⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for alkylsilanols and requires experimental confirmation.

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data for this compound are provided below. Given that this compound is a volatile liquid and potentially sensitive to atmospheric moisture, appropriate handling techniques are crucial.

NMR Spectroscopy Protocol

1. Sample Preparation (under inert atmosphere):

-

Due to the potential sensitivity of the Si-OH group to moisture, the sample should be handled under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Prepare a solution by dissolving approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) that has been dried over molecular sieves.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely. For prolonged storage or analysis at elevated temperatures, flame-sealing the tube is recommended.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: ~200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the proton connectivity.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

2. Gas Chromatography (GC) Method:

-

GC System: A gas chromatograph equipped with a capillary column suitable for the analysis of volatile, moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 2 minutes.

-

-

Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid column overloading.

3. Mass Spectrometry (MS) Method:

-

MS System: A mass spectrometer with an electron ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Transfer Line Temperature: 280 °C.

4. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for this compound.

Caption: Workflow for NMR and MS data acquisition and analysis.

References

Methodological & Application

Triisopropylsilyl (TIPS) Ethers: A Robust Protecting Group for Primary Alcohols in Organic Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The triisopropylsilyl (TIPS) group is a sterically hindered and highly effective protecting group for primary alcohols, widely employed in multi-step organic synthesis. Its robust nature provides significant stability across a broad range of reaction conditions, while its selective introduction and removal under mild conditions make it an invaluable tool for the synthesis of complex molecules, including natural products and pharmaceuticals.

Application Notes

Introduction to TIPS Protection

Triisopropylsilyl ethers are formed by the reaction of an alcohol with a triisopropylsilyl halide, typically triisopropylsilyl chloride (TIPSCl), or a triflate (TIPSOTf) in the presence of a base.[1][2] The large steric bulk of the three isopropyl groups on the silicon atom is a key feature of the TIPS group.[3] This steric hindrance preferentially directs the silylation towards less sterically encumbered hydroxyl groups, making it highly selective for primary alcohols over secondary and tertiary alcohols.[2]

Stability Profile

TIPS ethers exhibit exceptional stability compared to other common silyl ethers like trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers.[4][5][6] This stability extends to both acidic and basic conditions, allowing for a wider range of subsequent chemical transformations without premature deprotection.[3][4][5] The relative stability of common silyl ethers is summarized below.

Data Presentation: Relative Stability of Silyl Ethers

| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

| Data sourced from multiple chemical resources.[4][5] |

Selectivity

The significant steric bulk of the TIPS group allows for the selective protection of primary alcohols in the presence of secondary and even some tertiary alcohols.[2] This chemoselectivity is a major advantage in the synthesis of polyhydroxylated compounds, enabling chemists to differentiate between various hydroxyl groups within the same molecule.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using TIPSCl and Imidazole

This protocol describes a standard procedure for the formation of a TIPS ether from a primary alcohol.

Reagents and Materials:

-

Primary alcohol (1.0 equiv)

-

Triisopropylsilyl chloride (TIPSCl, 1.1 - 1.5 equiv)

-

Imidazole (2.2 - 2.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 - 2.5 equiv) in anhydrous DMF.

-

To the stirred solution at room temperature, add triisopropylsilyl chloride (1.1 - 1.5 equiv) dropwise.

-

Stir the reaction mixture at room temperature for 16-25 hours.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure TIPS-protected alcohol.

Protocol 2: Deprotection of a TIPS Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines the cleavage of a TIPS ether to regenerate the primary alcohol using a fluoride source.

Reagents and Materials:

-

TIPS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether or Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.

-

Add the TBAF solution (1.2 equiv) dropwise to the stirred solution at room temperature.

-

Stir the mixture at room temperature for 30 minutes to 4 hours, monitoring the reaction by TLC.[7]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Data Presentation: Typical Reaction Conditions for Protection and Deprotection

| Reaction | Reagents | Solvent | Temperature | Time | Yield |

| Protection | TIPSCl, Imidazole | DMF | Room Temp. | 16 h | ~100%[7] |

| Protection | TIPSCl, Et₃N, DMAP | CH₂Cl₂ | Room Temp. | 25 h | 95%[7] |

| Deprotection | n-Bu₄N⁺F⁻ (TBAF) | THF | Room Temp. | 30 min - 4 h | 84% - 95%[7] |

| Deprotection | HF | MeCN | Room Temp. | 2 h | 91%[7] |

| Deprotection | HCl | H₂O, MeOH | Room Temp. | 15 h | 81%[7] |

| Deprotection | Et₃N·3HF | THF | Room Temp. | 2.5 d | ~100%[7] |

Visualizations

Caption: Experimental workflow for the protection of a primary alcohol with TIPSCl.

Caption: Experimental workflow for the deprotection of a TIPS ether using TBAF.

References

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 7. synarchive.com [synarchive.com]

Application Notes and Protocols for Selective Silylation using Triisopropylsilanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, enabling chemists to mask the reactivity of a specific alcohol while performing transformations on other parts of a molecule. The triisopropylsilyl (TIPS) group is a highly valuable protecting group due to its significant steric bulk, which allows for the selective silylation of less hindered primary alcohols in the presence of more hindered secondary and tertiary alcohols.[1] While the most common method for introducing the TIPS group involves the use of triisopropylsilyl chloride (TIPSCl) or triflate (TIPSOTf), this document outlines protocols for the direct use of triisopropylsilanol (TIPSOH) as the silylating agent. The direct use of TIPSOH represents a more atom-economical approach, with water as the only byproduct in a dehydrative coupling.

This document provides detailed protocols for two distinct catalytic methods for the selective silylation of alcohols using this compound: a Lewis acid-catalyzed dehydrative condensation and a Mitsunobu reaction.

Principle of Selectivity

The selective protection of primary alcohols over secondary and tertiary alcohols is primarily governed by steric hindrance. The bulky triisopropylsilyl group experiences significant steric repulsion when approaching a more substituted hydroxyl group, making the silylation of a primary alcohol kinetically favored.

Protocol 1: Lewis Acid-Catalyzed Selective Silylation

This protocol utilizes a rare-earth triflate, such as ytterbium(III) triflate (Yb(OTf)₃), to catalyze the direct dehydrative condensation between an alcohol and this compound.[2] The Lewis acidic metal activates the silanol, facilitating nucleophilic attack by the alcohol and subsequent elimination of water.

Experimental Protocol

-

Reagent Preparation :

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

Use anhydrous solvents. Dichloromethane (CH₂Cl₂) or toluene are suitable choices.

-

The substrate containing the hydroxyl groups, this compound (TIPSOH), and ytterbium(III) triflate (Yb(OTf)₃) should be of high purity.

-

-

Reaction Setup :

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol substrate (1.0 equiv.).

-

Dissolve the substrate in the chosen anhydrous solvent (e.g., CH₂Cl₂).

-

Add this compound (1.1-1.5 equiv.).

-

Add ytterbium(III) triflate (0.05-0.1 equiv.).

-

-

Reaction Conditions :

-

Stir the reaction mixture at room temperature or heat to 40-60 °C to drive the reaction to completion. The optimal temperature may vary depending on the substrate.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Workup and Purification :

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired silyl ether.

-

Quantitative Data

The yields and selectivity of this reaction are substrate-dependent. The following table provides representative data based on similar Lewis acid-catalyzed dehydrative couplings.

| Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Typical Yield (%) | Selectivity (Primary:Secondary) |

| Primary Alcohol | 5-10 | 25-40 | 85-95 | N/A |

| Diol (Primary & Secondary) | 5-10 | 40-60 | 70-85 (monosilylation) | >10:1 |

Logical Workflow Diagram

Caption: Workflow for Lewis Acid-Catalyzed Silylation.

Protocol 2: Selective Silylation via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of configuration.[3][4] In this protocol, this compound acts as the nucleophile, attacking the activated alcohol. This method is particularly useful for silylating alcohols under mild, neutral conditions.

Experimental Protocol

-

Reagent Preparation :

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Use anhydrous solvents. Tetrahydrofuran (THF) is a common choice.

-

The alcohol substrate, this compound (TIPSOH), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) should be of high purity.

-

-

Reaction Setup :

-

To a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere, add the alcohol substrate (1.0 equiv.), this compound (1.2-1.5 equiv.), and triphenylphosphine (1.5 equiv.).

-

Dissolve the components in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reaction Conditions :

-

Slowly add the azodicarboxylate (DIAD or DEAD, 1.5 equiv.) dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2-12 hours, monitoring the reaction progress by TLC or GC.

-

-

Workup and Purification :

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue can be directly purified by flash column chromatography on silica gel. The nonpolar triphenylphosphine oxide byproduct can often be separated from the desired silyl ether.

-

Alternatively, the crude mixture can be triturated with a nonpolar solvent (e.g., hexane) to precipitate some of the triphenylphosphine oxide before chromatography.

-

Quantitative Data

The Mitsunobu reaction generally proceeds in good to excellent yields for primary and less hindered secondary alcohols.

| Substrate Type | Temperature (°C) | Typical Yield (%) | Selectivity (Primary:Secondary) |

| Primary Alcohol | 0 to 25 | 80-95 | N/A |

| Secondary Alcohol | 0 to 25 | 60-80 | N/A |

| Diol (Primary & Secondary) | 0 to 25 | 75-90 (monosilylation) | >20:1 |

Signaling Pathway Diagram

Caption: Mitsunobu Reaction Mechanism for Silylation.

References

Application Notes and Protocols for Triisopropylsilanol as a Cation Scavenger in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups are critical steps that significantly influence the purity and yield of the final product. This process is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA). A major challenge during acid-mediated cleavage is the generation of highly reactive carbocations from the acid-labile protecting groups, such as the trityl (Trt) and tert-butyl (tBu) groups.[1] These electrophilic species can lead to undesirable side reactions, including the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine, resulting in difficult-to-remove impurities.[2][3]

To mitigate these side reactions, scavengers are incorporated into the cleavage cocktail. Triisopropylsilane (TIS), an organosilicon compound, has emerged as a highly effective and widely used cation scavenger in peptide synthesis.[3][4] Its primary role is to efficiently trap reactive carbocations, thereby preserving the integrity of the desired peptide.[4] Furthermore, TIS is favored over traditional thiol-based scavengers like 1,2-ethanedithiol (EDT) due to its lower odor and distinct reactivity profile.[2] This document provides detailed application notes, experimental protocols, and a summary of quantitative data regarding the use of triisopropylsilano as a cation scavenger in peptide synthesis.

Mechanism of Action: Cation Scavenging by Triisopropylsilanol

This compound acts as a cation scavenger through a hydride donation mechanism.[3] The silicon-hydrogen (Si-H) bond in TIS is relatively weak and susceptible to cleavage in a strong acidic environment like that of the TFA cleavage cocktail. The liberated hydride ion (H-) is a potent reducing agent that readily reacts with the electrophilic carbocations generated from the protecting groups. For instance, the highly stable trityl cation (Trt+), cleaved from protected cysteine, histidine, asparagine, or glutamine residues, is effectively quenched by TIS to form the neutral and stable triphenylmethane.[5] This irreversible reaction prevents the trityl cation from alkylating nucleophilic residues in the peptide chain.[5]

Application Notes

This compound is a versatile scavenger suitable for the cleavage of a wide range of peptides. It is particularly recommended for sequences containing residues susceptible to alkylation, such as tryptophan and methionine. While highly effective, the use of TIS can also influence the outcome of cysteine-containing peptides. It has been observed that TIS can promote the removal of certain cysteine protecting groups and facilitate disulfide bond formation, which can be either a desired or undesired effect depending on the synthetic strategy.[6][7]

Data Presentation: Efficacy of this compound in Cleavage Cocktails

The inclusion of this compound in cleavage cocktails has been shown to significantly reduce side reactions. The following table summarizes quantitative data from studies on the impact of TIS on peptide purity and the reduction of specific side products.

| Peptide Sequence/Residue | Cleavage Cocktail | Observation | Result | Reference |

| Cys(Acm)-containing peptide | TFA/TIS/H₂O | Comparison with other scavengers | TIS cocktail yielded 4% fully deprotected peptide and 20% peptide disulfide. | [6] |

| Met-containing peptide | TFA/TIS/H₂O (95:2.5:2.5) | Effect of cleavage time on S-alkylation | Shortening the cleavage time from 1 hour to 30 minutes reduced the alkylated byproduct. | [8] |

| Met-containing peptide | TFA-anisole-TMSCl-Me₂S-TIS + PPh₃ | Optimization for Cys and Met-containing peptides | Eradicated oxidation and reduced S-alkylation of methionine. | [9] |

| Cys(Trt)-linear somatostatin | TFA/TIS/H₂O (95:2.5:2.5) | Effect of temperature and time on S-t-butylation | Increased temperature (40°C) and time (2h) led to a significant increase in C-terminal Cys S-t-butylation (32.3%). | [10] |

Experimental Protocols

The following protocols describe the use of this compound in standard cleavage cocktails for the final deprotection of peptides synthesized via Fmoc-based solid-phase chemistry.

Protocol 1: Standard Cleavage with TFA/TIS/H₂O Cocktail